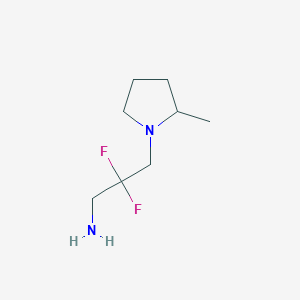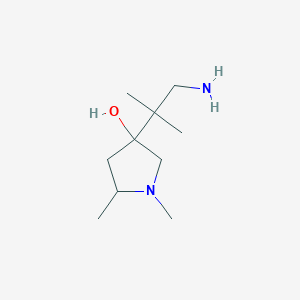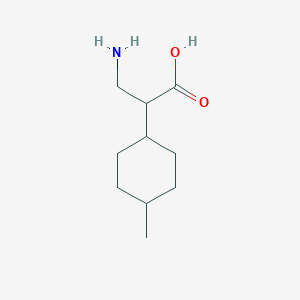![molecular formula C8H12F3NO B13172111 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an octahydrocyclopenta[c]pyrrol ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octahydrocyclopenta[c]pyrrol Ring System: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound under high-pressure hydrogenation conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation equipment, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated compounds.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Chloro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a chloro group instead of a trifluoromethyl group.
5-Fluoro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug design and other scientific research applications.
Eigenschaften
Molekularformel |
C8H12F3NO |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2 |
InChI-Schlüssel |
CJHSDNLOBAIDLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC2CC1(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


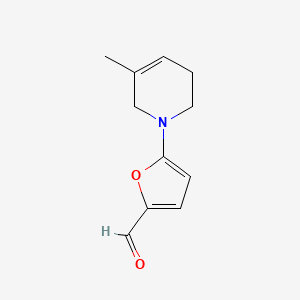

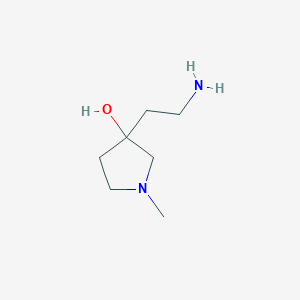
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
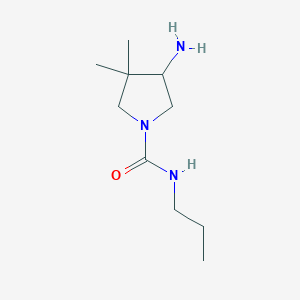
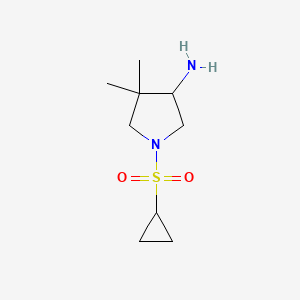
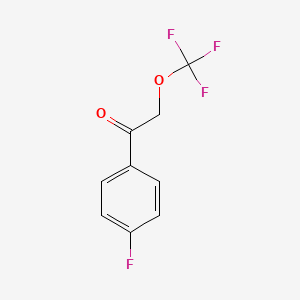

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
